molecular formula C8H11ClN2O2 B4342302 ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 512809-45-9

ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B4342302
CAS No.: 512809-45-9
M. Wt: 202.64 g/mol
InChI Key: IRJUZYMBDRZTBA-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole ring substituted with a chloro and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the ethyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated pyrazole derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-methyl ester
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-amine

Uniqueness

Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ethyl ester functionality makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

ethyl 2-(4-chloro-3-methylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJUZYMBDRZTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253364
Record name Ethyl 4-chloro-3-methyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-45-9
Record name Ethyl 4-chloro-3-methyl-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-methyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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